molecular formula C19H19N3O2S B10995793 2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B10995793
M. Wt: 353.4 g/mol
InChI Key: BWDRAGMDYUSGLW-UHFFFAOYSA-N
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Description

2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a morpholine ring, a thiophene ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated pyridazinone.

    Attachment of Morpholine Ring: The morpholine ring is typically introduced via a nucleophilic substitution reaction, where a phenylmorpholine derivative reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridazinone core can produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological pathways, making it a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-phenylmorpholin-4-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a furan ring instead of a thiophene ring.

    2-[(2-phenylmorpholin-4-yl)methyl]-6-(pyridin-2-yl)pyridazin-3(2H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.

    2-[(2-phenylmorpholin-4-yl)methyl]-6-(benzofuran-2-yl)pyridazin-3(2H)-one: Similar structure but with a benzofuran ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one lies in its combination of a morpholine ring, a thiophene ring, and a pyridazinone core. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(2-phenylmorpholin-4-yl)methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C19H19N3O2S/c23-19-9-8-16(18-7-4-12-25-18)20-22(19)14-21-10-11-24-17(13-21)15-5-2-1-3-6-15/h1-9,12,17H,10-11,13-14H2

InChI Key

BWDRAGMDYUSGLW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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